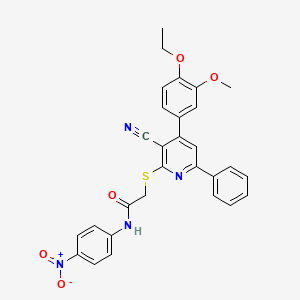
3-(Fluorosulfonyl)phenyl (((4-(3-(2,4,6-triaminopyrimidin-5-yl)propoxy)phenyl)amino)methyl) sulfate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Fluorosulfonyl)phenyl (((4-(3-(2,4,6-triaminopyrimidin-5-yl)propoxy)phenyl)amino)methyl) sulfate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structural features, which include a fluorosulfonyl group, a phenyl ring, and a triaminopyrimidine moiety. These structural elements contribute to its reactivity and potential utility in different chemical and biological contexts.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Fluorosulfonyl)phenyl (((4-(3-(2,4,6-triaminopyrimidin-5-yl)propoxy)phenyl)amino)methyl) sulfate involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the intermediate compounds, which are then subjected to further reactions to form the final product. Key steps in the synthesis may include:
Formation of the Fluorosulfonyl Group: This step involves the introduction of the fluorosulfonyl group onto the phenyl ring. Common reagents for this step include fluorosulfonic acid or its derivatives.
Attachment of the Triaminopyrimidine Moiety: This step involves the coupling of the triaminopyrimidine group to the phenyl ring through a propoxy linker. This can be achieved using appropriate coupling agents and reaction conditions.
Final Assembly: The final step involves the combination of the intermediate compounds to form the desired product. This may require specific catalysts and reaction conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods while optimizing for cost, efficiency, and safety. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and yield.
化学反应分析
Types of Reactions
3-(Fluorosulfonyl)phenyl (((4-(3-(2,4,6-triaminopyrimidin-5-yl)propoxy)phenyl)amino)methyl) sulfate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonyl derivatives, while reduction may produce amine derivatives.
科学研究应用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology: The compound’s structural features may allow it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of 3-(Fluorosulfonyl)phenyl (((4-(3-(2,4,6-triaminopyrimidin-5-yl)propoxy)phenyl)amino)methyl) sulfate involves its interaction with molecular targets and pathways within biological systems. The compound’s functional groups allow it to bind to specific enzymes or receptors, modulating their activity. This can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the compound’s observed effects.
相似化合物的比较
Similar Compounds
3-(Fluorosulfonyl)phenylpropanoic acid: This compound shares the fluorosulfonyl group but differs in its overall structure and functional groups.
4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: This compound has a similar sulfonamide group but differs in its core structure and substituents.
Uniqueness
3-(Fluorosulfonyl)phenyl (((4-(3-(2,4,6-triaminopyrimidin-5-yl)propoxy)phenyl)amino)methyl) sulfate is unique due to its combination of functional groups, which confer specific reactivity and potential applications. Its structural features distinguish it from other similar compounds, making it a valuable target for further research and development.
属性
分子式 |
C20H23FN6O7S2 |
|---|---|
分子量 |
542.6 g/mol |
IUPAC 名称 |
(3-fluorosulfonylphenyl) [4-[3-(2,4,6-triaminopyrimidin-5-yl)propoxy]anilino]methyl sulfate |
InChI |
InChI=1S/C20H23FN6O7S2/c21-35(28,29)16-4-1-3-15(11-16)34-36(30,31)33-12-25-13-6-8-14(9-7-13)32-10-2-5-17-18(22)26-20(24)27-19(17)23/h1,3-4,6-9,11,25H,2,5,10,12H2,(H6,22,23,24,26,27) |
InChI 键 |
OIYBBNHFQNVYMM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)S(=O)(=O)F)OS(=O)(=O)OCNC2=CC=C(C=C2)OCCCC3=C(N=C(N=C3N)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


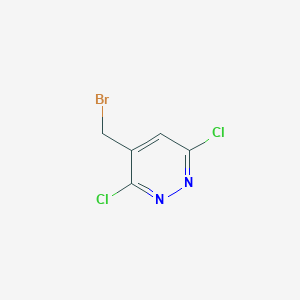
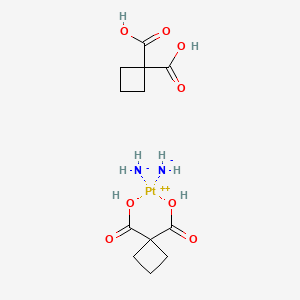
![3-Amino-N-(2,3-dichlorophenyl)-4-phenyl-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11774654.png)

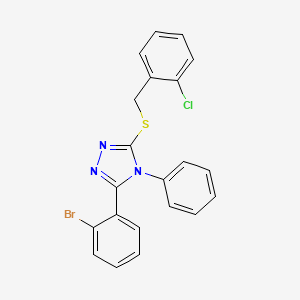
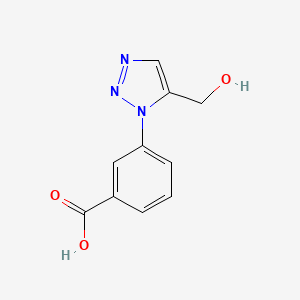
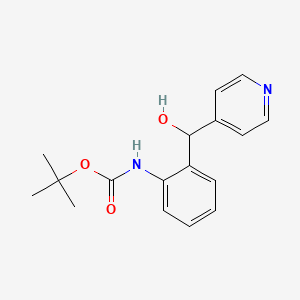

![2-Bromo-5-(difluoromethoxy)benzo[d]oxazole](/img/structure/B11774686.png)
![3-Chloro-1-cyclopropyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B11774693.png)
![tert-Butyl 3-(hydroxymethyl)-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B11774701.png)

![(2,2-Dimethyl-4H-benzo[d][1,3]dioxin-6-yl)methanamine](/img/structure/B11774713.png)
